9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one
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Overview
Description
9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with multiple methoxy and hydroxy groups, which contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate acridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize environmental impact and enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the acridine ring, potentially converting it into dihydro or tetrahydro derivatives.
Substitution: The presence of hydroxy and methoxy groups allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation: Quinones, methoxyquinones.
Reduction: Dihydroacridines, tetrahydroacridines.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, acridine derivatives are known for their antimicrobial and anticancer properties. This compound, with its specific functional groups, is investigated for its potential to inhibit microbial growth and cancer cell proliferation.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Studies explore its ability to interact with DNA and proteins, which could lead to the development of new drugs for treating infections and cancer.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cell division, leading to antiproliferative effects. The hydroxy and methoxy groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Another acridine derivative with similar functional groups but different biological activities.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: A simpler compound with hydroxy and methoxy groups, known for its antioxidant properties.
Uniqueness
What sets 9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one apart is its unique combination of functional groups and the acridine core. This structure provides a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C22H23NO5/c1-26-18-9-12(7-8-16(18)24)21-13-10-19(27-2)20(28-3)11-15(13)23-14-5-4-6-17(25)22(14)21/h7-11,21,23-24H,4-6H2,1-3H3 |
InChI Key |
ASEABEDBELASOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CCC4)OC)OC)O |
Origin of Product |
United States |
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